1,2-Dipalmitoylphosphatidylfluorouridine
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Overview
Description
1,2-Dipalmitoylphosphatidylfluorouridine (DPPFU) is a novel fluorinated phospholipid derivative that has gained significant attention in the field of scientific research. DPPFU is synthesized by the esterification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with 5-fluorouridine (5-FU) in the presence of an acid catalyst.
Mechanism of Action
1,2-Dipalmitoylphosphatidylfluorouridine exerts its effects by altering the physicochemical properties of cell membranes. 1,2-Dipalmitoylphosphatidylfluorouridine increases the fluidity of cell membranes, leading to enhanced drug delivery and improved cellular uptake. 1,2-Dipalmitoylphosphatidylfluorouridine also enhances the permeability of cell membranes, leading to increased drug release.
Biochemical and Physiological Effects:
1,2-Dipalmitoylphosphatidylfluorouridine has been shown to have several biochemical and physiological effects. 1,2-Dipalmitoylphosphatidylfluorouridine increases the stability of liposomes, leading to improved drug delivery. 1,2-Dipalmitoylphosphatidylfluorouridine also enhances the pharmacokinetics of drugs, leading to improved therapeutic efficacy. 1,2-Dipalmitoylphosphatidylfluorouridine has been shown to have low toxicity and is well tolerated in vivo.
Advantages and Limitations for Lab Experiments
1,2-Dipalmitoylphosphatidylfluorouridine has several advantages for lab experiments. 1,2-Dipalmitoylphosphatidylfluorouridine is stable and can be stored for long periods without degradation. 1,2-Dipalmitoylphosphatidylfluorouridine is easy to synthesize and can be obtained in large quantities. However, 1,2-Dipalmitoylphosphatidylfluorouridine has some limitations for lab experiments. 1,2-Dipalmitoylphosphatidylfluorouridine is expensive and may not be cost-effective for some applications. 1,2-Dipalmitoylphosphatidylfluorouridine may also have limited solubility in some solvents.
Future Directions
There are several future directions for the research on 1,2-Dipalmitoylphosphatidylfluorouridine. One potential direction is the development of 1,2-Dipalmitoylphosphatidylfluorouridine-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the use of 1,2-Dipalmitoylphosphatidylfluorouridine as a contrast agent for imaging of tumors. Further studies are needed to determine the optimal conditions for the synthesis and application of 1,2-Dipalmitoylphosphatidylfluorouridine.
Synthesis Methods
The synthesis of 1,2-Dipalmitoylphosphatidylfluorouridine involves the reaction of DPPC and 5-FU in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-70°C for 24 hours. The resulting product is purified using column chromatography to obtain pure 1,2-Dipalmitoylphosphatidylfluorouridine.
Scientific Research Applications
1,2-Dipalmitoylphosphatidylfluorouridine has been extensively studied for its potential applications in drug delivery, cancer therapy, and imaging. 1,2-Dipalmitoylphosphatidylfluorouridine has been shown to enhance the delivery of drugs to cancer cells, leading to improved therapeutic efficacy. 1,2-Dipalmitoylphosphatidylfluorouridine has also been used as a contrast agent for imaging of tumors.
properties
CAS RN |
116662-09-0 |
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Product Name |
1,2-Dipalmitoylphosphatidylfluorouridine |
Molecular Formula |
C44H78FN2O13P |
Molecular Weight |
893.1 g/mol |
IUPAC Name |
[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H78FN2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(48)56-32-35(59-39(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-61(54,55)58-34-37-40(50)41(51)43(60-37)47-31-36(45)42(52)46-44(47)53/h31,35,37,40-41,43,50-51H,3-30,32-34H2,1-2H3,(H,54,55)(H,46,52,53)/t35-,37-,40-,41-,43-/m1/s1 |
InChI Key |
MLDDIEKWKISTIH-WOHQXHJXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
synonyms |
1,2-dipalmitoylphosphatidylfluorouridine 1,2-DPPF |
Origin of Product |
United States |
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